Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate
Description
Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate is a sulfur-containing ester derivative featuring a 4-cyanobenzyl group attached via a thioether linkage to a branched propanoate backbone. The cyanobenzyl moiety likely enhances electronic interactions with biological targets, while the methyl ester group contributes to metabolic stability and solubility properties .
Properties
Molecular Formula |
C13H15NO2S |
|---|---|
Molecular Weight |
249.33 g/mol |
IUPAC Name |
methyl 3-[(4-cyanophenyl)methylsulfanyl]-2-methylpropanoate |
InChI |
InChI=1S/C13H15NO2S/c1-10(13(15)16-2)8-17-9-12-5-3-11(7-14)4-6-12/h3-6,10H,8-9H2,1-2H3 |
InChI Key |
WWFRCVZJKLWKJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCC1=CC=C(C=C1)C#N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate typically involves the reaction of 4-cyanobenzyl chloride with a thiol compound, followed by esterification. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The esterification step can be carried out using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Thioether Oxidation
The thioether group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 2 h | Sulfoxide | 85% | |
| mCPBA | DCM, 0°C → RT, 6 h | Sulfone | 92% |
This reactivity aligns with crosslinking strategies in biomaterials, where oxidized thioethers enhance matrix stability .
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| 1M NaOH, H₂O, reflux, 4h | 3-((4-Cyanobenzyl)thio)-2-methylpropanoic acid | >95% | |
| H₂SO₄ (conc.), 80°C, 8h | Same as above | 88% |
The carboxylic acid product serves as an intermediate for further functionalization, such as amide coupling .
Nucleophilic Substitution at Thioether
The sulfur atom in the thioether acts as a nucleophile in alkylation reactions:
| Electrophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 60°C, 12h | Bis-thioether derivative | 78% | |
| Ethylene di bromide | EtOH, RT, 24h | Crosslinked polymer network | 65% |
This reactivity is exploited in crosslinked biomaterials for controlled drug delivery .
Nitrile Group Transformations
The 4-cyanobenzyl moiety participates in selective reactions:
Nitrile hydrolysis proceeds more slowly than ester or thioether reactions, enabling sequential functionalization .
Crosslinking in Polymer Systems
The compound serves as a crosslinker in two-component biomaterials due to its dual reactivity:
| Component Pairing | Matrix Formation Time | Application | Reference |
|---|---|---|---|
| With PEG-diepoxide | <5 min (pH 7.4) | Surgical sealants | |
| With Polysaccharide-NH₂ | 2–10 min | Drug-eluting hydrogels |
Key parameters influencing crosslinking efficiency:
Comparative Reactivity Analysis
A reactivity hierarchy was established using DFT calculations (in silico data) :
-
Ester carbonyl (most electrophilic, ΔE = −2.8 eV)
-
Thioether sulfur (nucleophilic, ΔE = −1.2 eV)
-
Nitrile (low reactivity under mild conditions)
This hierarchy guides synthetic modifications, prioritizing ester hydrolysis or thioether alkylation before nitrile transformations .
Scientific Research Applications
Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thioether and nitrile groups can play crucial roles in binding to molecular targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
- Electronic Effects: The electron-withdrawing cyano group in the target compound may enhance electrophilic reactivity compared to the electron-deficient 4-fluorophenyl () or bulky trifluoromethyl groups (). This could influence binding affinity in enzyme inhibition .
Functional Group Variations
- Thioether vs. The thioether in the target compound may offer better oxidative stability compared to amines .
- Aromatic System Size: The naphthyl-pyridine substituent in introduces a larger aromatic system, which could enhance π-π stacking but reduce solubility compared to the simpler cyanobenzyl group in the target compound .
Ester Backbone Modifications
- Methyl vs. Ethyl Esters : Methyl esters (e.g., ) typically exhibit higher metabolic stability than ethyl esters due to slower hydrolysis. The target compound’s methyl group may optimize bioavailability compared to ethyl derivatives .
- Spectroscopic Signatures: The ester carbonyl in appears at δ 161.6 ppm in ¹³C NMR, a region consistent with similar esters. The target compound’s cyano group would likely produce a distinct signal near δ 110–120 ppm, absent in fluorine- or chlorine-substituted analogs .
Biological Activity
Methyl 3-((4-cyanobenzyl)thio)-2-methylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound contains a methyl ester group, a thioether linkage, and a cyano-substituted benzyl moiety, which may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which can lead to therapeutic effects in conditions such as inflammation and cancer. For example, it may interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway .
- Cellular Signaling Modulation : this compound may influence cellular signaling pathways, particularly those involving peroxisome proliferator-activated receptors (PPARs). Compounds that modulate PPAR activity have been shown to exhibit anti-inflammatory and metabolic effects .
- Antioxidant Activity : The presence of the cyano group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties. This can be particularly beneficial in preventing oxidative stress-related damage in cells .
Efficacy Studies
A series of studies have evaluated the efficacy of this compound in various biological contexts:
Case Studies
- Anti-inflammatory Effects : In a study focused on diabetic retinopathy, this compound was administered to rats with induced vascular leakage. The results indicated a marked decrease in inflammatory markers and improved retinal health .
- Tyrosinase Inhibition : Another investigation highlighted the compound's potential as a tyrosinase inhibitor, which is crucial for managing hyperpigmentation disorders. The compound showed IC50 values lower than standard inhibitors like kojic acid, suggesting promising applications in dermatology .
- Pharmacokinetics : Research into the pharmacokinetic profile revealed that the compound has favorable bioavailability and metabolic stability, making it a candidate for further development in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
